molecular formula C15H13NO3 B1518030 3-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 1155169-36-0

3-[Methyl(phenyl)carbamoyl]benzoic acid

Cat. No.: B1518030
CAS No.: 1155169-36-0
M. Wt: 255.27 g/mol
InChI Key: WATFUQPNPJTGTB-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)carbamoyl]benzoic acid (hereafter referred to as the target compound) is a benzoic acid derivative featuring a methyl(phenyl)carbamoyl substituent at the meta position. It is synthesized via the reaction of N-phenylbenzenecarboximidamide with phthalic anhydride at ambient temperature, yielding 97% of the product . Structurally, it combines a benzoic acid backbone with a carbamoyl group linked to methyl and phenyl moieties, which influences its physicochemical and biological properties.

Key characteristics include:

  • Molecular formula: C₁₅H₁₃NO₃ (monoisotopic mass: 255.09 Da) .
  • Acute toxicity: LD₅₀ of 861.5 mg/kg in mice, indicating low toxicity .
  • Biological activity: No analgesic activity predicted in silico (PASS software) or observed in vivo, contrasting with structurally related isoindoline-1,3-diones .

Properties

IUPAC Name

3-[methyl(phenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATFUQPNPJTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening Reaction of Benzoxazin-4-one Derivatives

A prevalent and efficient method to prepare amide-substituted benzoic acids involves the nucleophilic ring-opening of benzoxazin-4-one derivatives with aniline or substituted anilines. This approach is supported by recent research on analogous compounds such as 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide, which shares structural features with this compound.

  • Procedure: The benzoxazin-4-one derivative is reacted with the amine (e.g., methylphenylamine) in a suitable solvent such as glacial acetic acid.
  • Conditions: Heating the mixture facilitates ring opening and formation of the amide bond.
  • Reaction Time: This method is rapid, often completing within minutes.
  • Isolation: The product precipitates out and can be purified by recrystallization from ethanol or other solvents.

This method yields high purity amides with good yields (e.g., ~89% yield reported for related compounds) and allows for the preparation of crystalline products suitable for further characterization.

Direct Amidation Using Coupling Agents

Another approach involves direct coupling of 3-carboxybenzoic acid with methyl(phenyl)amine using carbodiimide coupling agents:

  • Activation: The carboxylic acid is activated by reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Reaction: The activated acid intermediate reacts with methyl(phenyl)amine to form the amide bond.
  • Solvent: Common solvents include dichloromethane or dimethylformamide.
  • Temperature: Typically performed at room temperature or slightly elevated temperatures.
  • Purification: The product is isolated by filtration and recrystallization.

This method is widely used for amide bond formation and allows for good control over reaction conditions and product purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Ring-Opening of Benzoxazin-4-one Benzoxazin-4-one + methyl(phenyl)amine, glacial acetic acid, heat ~1 min ~89 Rapid, high purity, crystalline product Requires benzoxazin-4-one intermediate
Direct Amidation with Coupling Agents 3-Carboxybenzoic acid + methyl(phenyl)amine + DCC/EDC, solvent (DCM/DMF) Hours 70-85 Well-established, versatile Longer reaction time, side products possible
Acid Chloride Method 3-Carboxybenzoyl chloride + methyl(phenyl)amine, base (e.g., pyridine) Minutes to hours 75-90 High reactivity, good yields Requires preparation of acid chloride, moisture sensitive

Research Findings and Analytical Characterization

The ring-opening method has been extensively characterized for similar compounds with detailed spectral data:

  • Infrared Spectroscopy (IR): Characteristic amide N–H stretching around 3311 cm⁻¹ and carbonyl (C=O) stretching near 1685 cm⁻¹ confirm amide formation.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H-NMR shows methyl protons as singlets (~2.4 ppm) and amide N–H protons as downfield singlets (8.9–12.2 ppm).
    • ^13C-NMR reveals carbonyl carbons near 163–167 ppm and methyl carbons around 20 ppm.
  • X-Ray Crystallography: Single-crystal XRD confirms molecular structure, bond lengths, and angles consistent with amide and carboxylic acid functionalities.
  • Computational Studies: Density Functional Theory (DFT) calculations support electronic structure and molecular geometry, correlating well with experimental data.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 3-[Methyl(phenyl)carbamoyl]benzoic acid can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction can lead to the formation of amines or other reduced forms.

  • Substitution: This compound can participate in substitution reactions, especially on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide

  • Reduction: Common reducing agents include lithium aluminium hydride

  • Substitution: Various halogenation reactions can be performed using halogens or halogen-containing reagents under specific conditions.

Major Products

  • Oxidation Products: Depending on the oxidizing agent, products may include aldehydes or carboxylic acids.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Halogenated derivatives or other substituted aromatics.

Scientific Research Applications

Chemistry

In organic chemistry, 3-[Methyl(phenyl)carbamoyl]benzoic acid is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile for creating a variety of derivatives.

Biology

The compound can be used in biological studies, often as a precursor or intermediate in the synthesis of bioactive molecules

Medicine

Medicinal chemistry utilizes this compound for the development of pharmaceuticals. Its derivatives may possess anti-inflammatory, analgesic, or other therapeutic properties.

Industry

In industry, this compound might be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action will depend on the specific application or derivative of the compound. Generally, its mechanism might involve interactions with specific enzymes or receptors in biological systems. In medicinal chemistry, the compound's effect could be due to its ability to mimic or inhibit naturally occurring molecules in the body.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituent Structure Synthesis Conditions Yield Reference
Target compound 3-[Methyl(phenyl)carbamoyl] Ambient temperature 97%
2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic acid (Compound 4) Carbamoyl linked to phenylimino group Ambient temperature 97%
3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid Carbamoyl-amino at para-methylphenyl Not specified N/A
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid Ortho-methylphenyl carbamoyl Not specified N/A
VEA-260 (Antimalarial inhibitor) Aza-epoxide and naphthalenyl groups Multi-step synthesis N/A

Key observations :

  • The target compound and Compound 4 share identical synthesis conditions and yields but differ in substituent groups, affecting biological activity .
  • Substituent positions (e.g., ortho vs. para methyl in phenyl rings) influence steric hindrance and binding affinity .

Toxicity Profiles

Table 2: Acute Toxicity (LD₅₀) of Benzoic Acid Derivatives

Compound LD₅₀ (mg/kg) Model Organism Reference
Target compound 861.5 Mice
2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione (Compound 3a) 722.6 Mice
3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid Not reported N/A

Analysis :

  • The target compound exhibits lower toxicity (higher LD₅₀) than Compound 3a, likely due to the absence of the isoindoline-1,3-dione core .
  • Toxicity data for other analogs (e.g., VEA-260) are unavailable, limiting direct comparisons.

Key findings :

  • The isoindoline-1,3-dione core in Compound 3a is critical for analgesic activity, absent in the target compound .
  • Structural complexity (e.g., aza-epoxide in VEA-260) correlates with specialized biological targets .

Molecular and Physicochemical Properties

  • Functional groups : Carbamoyl and benzoic acid moieties are common, but substituent variations (e.g., boronic acids in ) alter reactivity and applications (e.g., Suzuki coupling) .

Biological Activity

3-[Methyl(phenyl)carbamoyl]benzoic acid, also known by its chemical structure C15H13NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methyl(phenyl)carbamoyl substituent. Its molecular weight is approximately 253.27 g/mol. The presence of the carbamoyl group is critical for its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction may influence various biochemical pathways, making it a candidate for further pharmacological investigation.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing varying degrees of effectiveness. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The specific pathways involved are still under investigation, but the compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for further research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessing the cytotoxicity of this compound against human cancer cell lines showed IC50 values ranging from 10 to 15 µM. This suggests that the compound effectively inhibits cell proliferation and induces apoptosis in these cells .

Comparative Analysis

Compound Biological Activity MIC/IC50 Values
This compoundAntimicrobial, AnticancerMIC: 32 µg/mL (S. aureus); IC50: 10-15 µM (cancer cells)
Similar Benzoic Acid Derivative AAntimicrobialMIC: 64 µg/mL
Similar Benzoic Acid Derivative BAnticancerIC50: 20 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[methyl(phenyl)carbamoyl]benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzoic acid derivatives and methyl(phenyl)carbamoyl precursors. For example:

  • Step 1 : Use a Suzuki-Miyaura coupling for regioselective aryl-aryl bond formation, employing palladium catalysts (e.g., PdCl₂) and arylboronic acids (see synthesis of 3-phenylbenzoic acid in ).
  • Step 2 : Introduce the carbamoyl group via reaction with methyl(phenyl)isocyanate in dichloromethane (DCM) or dimethylformamide (DMF), using 4-dimethylaminopyridine (DMAP) as a catalyst ( ).
  • Key Conditions : Temperature control (<60°C to prevent decomposition), anhydrous solvents, and stoichiometric excess of the isocyanate reagent to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, carbamoyl NH at δ 5.5–6.5 ppm) ().
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 284.1 for C₁₅H₁₃NO₃) .

Q. What are the primary applications of this compound in chemical and biological research?

  • Methodological Answer :

  • Organic Synthesis : Acts as a building block for complex molecules, leveraging its carbamoyl group for nucleophilic substitutions ( ).
  • Biological Studies : Investigate interactions with enzymes (e.g., acetylcholinesterase) via fluorescence quenching assays ().
  • Material Science : Explore its role in polymer synthesis due to carboxylic acid and aryl group reactivity .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during functionalization of the benzoic acid core?

  • Methodological Answer :

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., carbamoyl) to control substitution patterns. For example, employ n-butyllithium to deprotonate the ortho position, followed by electrophilic quenching ().
  • Computational Modeling : Predict regioselectivity using DFT calculations (e.g., Gaussian 16) to analyze transition-state energies .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as solvent polarity (e.g., DMSO concentration ≤1%) and pH (7.4 for physiological conditions).
  • Dose-Response Curves : Use Hill slope analysis to differentiate true inhibition from non-specific binding ( ).
  • Structural Analog Comparison : Benchmark against analogs like 3-fluoro-4-methylphenyl derivatives to isolate substituent effects () .

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding) of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (e.g., Kₐ and Kₑ values).
  • X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map binding pockets ().
  • Molecular Dynamics Simulations : Analyze hydrogen bonding and π-π stacking interactions using software like GROMACS .

Methodological Considerations

Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer :

  • Green Solvent Screening : Test cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) as alternatives to DCM ( ).
  • Solvent Recovery : Implement distillation or membrane filtration for recycling .

Q. What analytical workflows detect trace impurities (e.g., methyl ester byproducts) in final products?

  • Methodological Answer :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to identify low-abundance impurities (e.g., methyl ester at m/z 298.1).
  • Ion Chromatography : Quantify residual sulfonate counterions from coupling reagents ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[Methyl(phenyl)carbamoyl]benzoic acid
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